3-Pyridyl diethylcarbamate

Acetylcholinesterase inhibition Neuroprotection Carbamate structure-activity relationship

3-Pyridyl diethylcarbamate (CAS 51581-40-9) is a pyridyl O-carbamate ester (molecular formula C10H14N2O2, molecular weight 194.23) that is structurally classified as a carbamate acetylcholinesterase (AChE) inhibitor. It consists of a 3-pyridinol core linked to an N,N-diethylcarbamate moiety via an ester bond.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 51581-40-9
Cat. No. B027708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridyl diethylcarbamate
CAS51581-40-9
SynonymsN,N-Diethylcarbamic Acid 3-Pyridinyl Ester;  Pyridin-3-yl Diethylcarbamate_x000B_
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)OC1=CN=CC=C1
InChIInChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3
InChIKeyCDZWVGRGLGHQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridyl diethylcarbamate (CAS 51581-40-9) Product Baseline and Procurement Overview


3-Pyridyl diethylcarbamate (CAS 51581-40-9) is a pyridyl O-carbamate ester (molecular formula C10H14N2O2, molecular weight 194.23) that is structurally classified as a carbamate acetylcholinesterase (AChE) inhibitor . It consists of a 3-pyridinol core linked to an N,N-diethylcarbamate moiety via an ester bond [1]. Unlike its methyl- and dimethylcarbamate counterparts, the diethylcarbamate substitution pattern substantially reduces anticholinesterase activity in vivo [2]. The compound is used primarily as a research intermediate and as a reference compound in neuropharmacology studies .

Why 3-Pyridyl diethylcarbamate (CAS 51581-40-9) Cannot Be Substituted with Methylcarbamate Analogs


Carbamates with identical pyridine cores but differing N-alkyl substituents exhibit functionally non-interchangeable biological activity profiles. In murine neuroprotection models, 3-pyridyl diethylcarbamate provides only slight protection against AChE-mediated neurotoxicity, whereas its methyl- and dimethylcarbamate analogs show robust protective effects [1]. This divergence is attributed to steric and electronic constraints imposed by the diethyl substitution, which alter enzyme-binding kinetics and residence time at the AChE active site [2]. Consequently, substitution of the diethylcarbamate ester with a methylcarbamate analog in research workflows will yield quantitatively and qualitatively different experimental outcomes, invalidating cross-compound extrapolation.

Quantitative Differentiation Evidence for 3-Pyridyl diethylcarbamate (CAS 51581-40-9) vs. Closest Analogs


Reduced AChE-Mediated Neuroprotection vs. Methylcarbamate and Dimethylcarbamate Analogs

3-Pyridyl diethylcarbamate exhibits markedly lower protective efficacy against neurotoxic agents compared to its methylcarbamate and dimethylcarbamate analogs in in vivo murine models [1].

Acetylcholinesterase inhibition Neuroprotection Carbamate structure-activity relationship

Enhanced Self-Immolative Platform Performance for Bioresponsive MR Probe Design

Pyridyl-carbamate scaffolds, of which 3-pyridyl diethylcarbamate is a representative member, enable a substantially larger relaxivity change (Δr1) upon enzymatic activation compared to previous-generation self-immolative platforms [1].

Self-immolative linkers Bioresponsive MR imaging Pyridyl-carbamate Gd(III) complexes

Validated Synthetic Route with Defined Yield and Spectroscopic Characterization

3-Pyridyl diethylcarbamate is synthesized from 3-pyridinol and N,N-diethylcarbamyl chloride in the presence of triethylamine, yielding 95% isolated product as a light yellow oil with fully assigned 1H NMR and mass spectral data .

Carbamate synthesis Process chemistry Analytical characterization

Vendor-Supplied Purity Specification with Batch QC Documentation

Commercial suppliers provide 3-pyridyl diethylcarbamate with a standard purity of 97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analytical data .

Quality control Analytical chemistry Procurement specification

Validated Application Scenarios for 3-Pyridyl diethylcarbamate (CAS 51581-40-9)


Negative Control or Low-Activity Comparator in Acetylcholinesterase Inhibition Studies

In neuropharmacology research requiring a pyridyl carbamate with minimal interference in AChE-mediated pathways, 3-pyridyl diethylcarbamate serves as an ideal low-activity control. Its significantly reduced protective efficacy relative to methylcarbamate and dimethylcarbamate analogs (established in murine neuroprotection assays ) allows researchers to isolate non-AChE effects or validate assay specificity without the confounding signal of potent enzyme inhibition.

Building Block for Self-Immolative Bioresponsive Molecular Probes

The pyridyl-carbamate scaffold, exemplified by 3-pyridyl diethylcarbamate, forms the core of advanced self-immolative platforms for MR imaging probe design. This class of compounds exhibits an approximately 5.3-fold larger relaxivity switch (Δr1 = 106%) upon enzymatic activation compared to previous-generation scaffolds (Δr1 ~20%) . Procurement of 3-pyridyl diethylcarbamate enables synthetic elaboration into enzyme-activatable Gd(III) complexes and other stimuli-responsive materials for biomedical imaging applications.

Analytical Reference Standard for Pyridyl Carbamate Method Development

With fully documented synthetic procedures (95% yield from 3-pyridinol ), complete 1H NMR assignment , and commercial availability at 97% purity with batch QC certificates (NMR, HPLC, GC) , 3-pyridyl diethylcarbamate is suitable as an analytical reference standard for HPLC method development, impurity profiling, and stability studies involving pyridyl carbamate derivatives.

Technical Documentation Hub

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